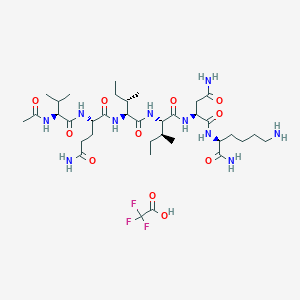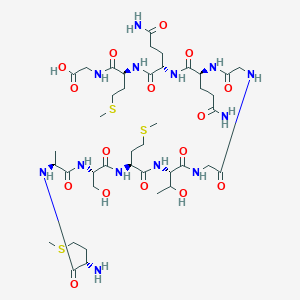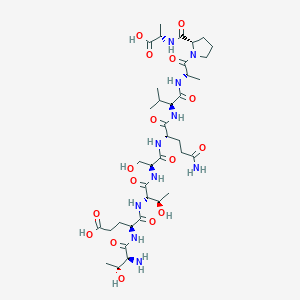
Dynorphin A (1-10) TFA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dynorphin A (1-10) (TFA), an endogenous opioid neuropeptide, binds to extracellular loop 2 of the κ-opioid receptor. Dynorphin A (1-10) (TFA) also blocks NMDA-activated current with an IC50 of 42.0 μM.
Aplicaciones Científicas De Investigación
Role in Neuropathic Pain and Analgesia
Dynorphin A, an endogenous opioid peptide, has been studied for its involvement in neuropathic pain and analgesia. Research has shown that dynorphin-induced allodynia, a pain state, can be reduced by modulating cytokine activity in the spinal cord, suggesting potential therapeutic strategies for chronic pain treatment (Laughlin et al., 2000). Additionally, the biotransformation of dynorphin in inflamed tissue highlights its role in analgesia and inflammation (Morgan et al., 2012).
Interaction with Bradykinin Receptors in Neuropathic Pain
Dynorphin A fragments interact with bradykinin B2 receptors, influencing neuronal activity in the spinal cord. This interaction is significant in the context of chronic and neuropathic pain, suggesting that targeting spinal bradykinin receptors may have therapeutic potential (Bannister et al., 2014).
Analytical Techniques for Dynorphin Peptides
Advanced analytical techniques have been developed for the separation and analysis of dynorphin peptides. Capillary electrochromatography using a polydiallyldimethylammonium chloride gold nanoparticle‐modified capillary, for instance, has been employed for efficient separation of dynorphin metabolites, which is crucial for understanding its role in various physiological and pathological states (Al‐Hossaini et al., 2016).
Structural and Conformational Analysis
The structural and conformational analysis of dynorphin A, such as the study using hydrogen—deuterium exchange and tandem mass spectrometry, provides insights into its bioactive conformation, which is essential for designing therapeutic agents (Cai & Dass, 2007).
Synthesis of Dynorphin Analogues
Synthesizing dynorphin analogues, such as those cyclized by ring-closing metathesis, reveals the importance of conformational mobility in dynorphin's interaction with opioid receptors. Such studies contribute to the development of novel analgesics and therapeutic agents (Fang et al., 2009).
Propiedades
Fórmula molecular |
C₅₉H₉₂F₃N₁₉O₁₄ |
|---|---|
Peso molecular |
1348.48 |
Secuencia |
One Letter Code: YGGFLRRIRP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







